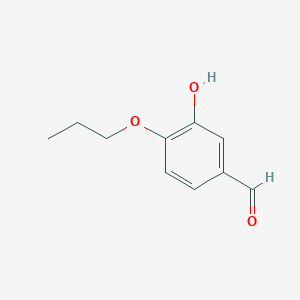

3-Hydroxy-4-propoxybenzaldehyde

Description

Research Significance within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. Their importance is particularly pronounced in medicinal chemistry, where the benzaldehyde scaffold is a common feature in many pharmacologically active compounds. The specific arrangement of functional groups on the benzene (B151609) ring can dramatically influence the molecule's chemical reactivity and biological activity.

3-Hydroxy-4-propoxybenzaldehyde is a member of this class, characterized by a hydroxyl group at the third position and a propoxy group at the fourth position of the benzene ring, relative to the aldehyde group. This specific substitution pattern distinguishes it from its more commonly studied isomer, 4-hydroxy-3-propoxybenzaldehyde (B1300968) (ethyl vanillin), and imparts unique properties. The presence of the hydroxyl and propoxy groups, along with the aldehyde functionality, provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of novel compounds.

A key area of its research significance lies in its potential as an enzyme inhibitor. Notably, this compound has been identified as a metabolically stable inhibitor of phenylalanine 4-hydroxylase. biosynth.com This enzyme is critical in the metabolism of phenylalanine, and its inhibition has implications for certain metabolic disorders. nih.govpharmaceutical-technology.com This targeted biological activity elevates the compound from a simple synthetic intermediate to a molecule of potential therapeutic relevance.

Overview of Scholarly Investigations into this compound

Scholarly investigation into this compound, while not as extensive as for some of its isomers, has focused on its synthesis and potential biological activities.

Synthesis: The primary synthetic route to this compound involves the regioselective propylation of a suitable precursor, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). The challenge in this synthesis lies in selectively alkylating the hydroxyl group at the 4-position while leaving the hydroxyl group at the 3-position free. This can be achieved through carefully controlled reaction conditions, often involving the use of a specific base and solvent to favor the desired product. One general approach involves the reaction of 3,4-dihydroxybenzaldehyde with a propyl halide in the presence of a mild base. mdpi.com

Chemical and Physical Properties: The fundamental properties of this compound have been cataloged, providing a baseline for its identification and use in further research.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid (predicted) |

| SMILES | CCCOC1=C(C=C(C=C1)C=O)O |

| InChIKey | PMCWOGATSZLJKS-UHFFFAOYSA-N |

Predicted Spectral Data: While specific published spectra are not widely available, computational predictions provide insight into its expected analytical profile.

| Technique | Predicted Data |

|---|---|

| Mass Spectrometry (m/z) | [M+H]+: 181.08592, [M+Na]+: 203.06786, [M-H]-: 179.07136 |

Emerging Research Avenues for this compound Studies

The existing research, though limited, points towards promising future directions for the study of this compound. The most significant of these is the exploration of its therapeutic potential.

Enzyme Inhibition and Disease Treatment: The identification of this compound as an inhibitor of phenylalanine 4-hydroxylase opens a direct path for research into its efficacy in managing metabolic disorders where this enzyme's activity is dysregulated. biosynth.comnih.govpharmaceutical-technology.com Further studies are warranted to elucidate the mechanism of this inhibition and to evaluate its potential as a lead compound for drug development.

Anticancer Research: There are indications that this compound may play a role in reducing the risk of cancer by inhibiting the production of certain phenolic compounds. biosynth.com This suggests a potential chemopreventive or therapeutic application. Future research will likely focus on in-vitro and in-vivo studies to validate these initial findings and to understand the specific cellular pathways affected by this molecule.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: As a versatile chemical intermediate, this compound can be used to synthesize a library of derivative compounds. By systematically modifying the hydroxyl, propoxy, and aldehyde groups, researchers can explore the structure-activity relationships. This would allow for the optimization of its biological activity, potentially leading to the development of more potent and selective enzyme inhibitors or anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6-7,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCWOGATSZLJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620557 | |

| Record name | 3-Hydroxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61315-87-5 | |

| Record name | 3-Hydroxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-propoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy 4 Propoxybenzaldehyde and Its Analogues

General Principles of Substituted Benzaldehyde (B42025) Synthesis

The synthesis of substituted benzaldehydes like 3-hydroxy-4-propoxybenzaldehyde is grounded in fundamental organic reactions that allow for the precise modification of the benzene (B151609) ring. Key among these are methods for forming ether linkages and for constructing the aromatic system itself.

Williamson Ether Synthesis in Aromatic Ether Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers and is widely applied in laboratory and industrial settings. chemicalbook.com The reaction fundamentally involves the nucleophilic substitution (SN2) of a halide ion from an alkyl halide by an alkoxide ion. wikipedia.org

The process begins with the deprotonation of an alcohol to form a highly nucleophilic alkoxide ion. guidechem.com This alkoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a metal halide salt. guidechem.com For the synthesis of aromatic ethers, a phenoxide ion (the conjugate base of a phenol) is typically reacted with a primary alkyl halide. nih.gov The use of primary alkyl halides is crucial as secondary and tertiary halides tend to undergo elimination reactions, producing alkenes instead of the desired ether. wikipedia.org

The reaction is versatile and can be carried out with various bases and solvents. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to ensure complete deprotonation of the phenol. guidechem.com The choice of solvent can also influence the reaction's outcome, with dipolar aprotic solvents like DMSO or DMF being common choices to minimize side reactions. guidechem.com

Table 1: Key Components in Williamson Ether Synthesis for Aromatic Ethers

| Component | Role | Common Examples |

| Aromatic Alcohol | Nucleophile Precursor | Phenol, Substituted Phenols (e.g., Vanillin) |

| Base | Deprotonating Agent | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) |

| Alkylating Agent | Electrophile | Primary Alkyl Halides (e.g., Propyl Bromide, Ethyl Iodide) |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone |

Condensation Reactions in Aromatic Compound Synthesis

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water or methanol (B129727). biosynth.com These reactions are pivotal in creating carbon-carbon bonds and are essential for synthesizing a vast array of complex organic molecules, including many aromatic compounds. biosynth.comnih.gov

Several types of condensation reactions are particularly relevant to the synthesis of aromatic aldehydes and their derivatives:

Aldol (B89426) Condensation : This reaction involves the formation of a carbon-carbon bond between two carbonyl compounds (aldehydes or ketones). biosynth.com In the context of aromatic synthesis, an aromatic aldehyde can react with an enol or enolate, which can be a key step in building more complex molecular scaffolds. nih.gov

Knoevenagel Condensation : This is a modification of the aldol condensation where an aromatic aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). uni.lu This reaction is catalyzed by a weak base and is highly efficient for forming C=C double bonds. nih.gov

Vilsmeier-Haack Reaction : This reaction is a specific method for formylating activated aromatic rings, such as phenols and their ethers. It uses a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF), to introduce an aldehyde group onto the aromatic ring. biosynth.com This is a direct route to producing substituted benzaldehydes. biosynth.com

Specific Synthetic Routes to this compound

The synthesis of this compound can be approached through several distinct pathways, including laboratory synthesis from common starting materials.

Isolation from Natural Sources (e.g., Marine Fungi Analogue)

While many substituted benzaldehydes are found in nature, this compound itself is not reported to be a naturally occurring compound. uni.luthegoodscentscompany.com Its close structural relatives, however, are prominent natural products. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the primary chemical component of vanilla bean extract. chemicalbook.comwikipedia.org The synthetic compound ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) is also widely used as a flavoring agent but is not found in nature.

The reference to a "Marine Fungi Analogue" highlights a modern approach in drug discovery and materials science. Marine fungi are known to produce a vast diversity of novel secondary metabolites, some of which possess unique biological activities. nih.govnih.gov While this compound has not been isolated from these organisms, it represents a synthetic analogue of naturally occurring phenolic compounds. Researchers synthesize such analogues to explore structure-activity relationships and develop new compounds with potentially enhanced or novel properties inspired by natural products.

Laboratory-Scale Preparation Procedures for this compound

The laboratory synthesis of this compound is most commonly achieved through the propoxylation of a suitable precursor, which is a direct application of the Williamson ether synthesis.

A primary route involves the reaction of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) or vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material. A more direct synthesis starts from 3,4-dihydroxybenzaldehyde (B13553) where selective alkylation is required. However, a common and effective method utilizes the propylation of the hydroxyl group at the 4-position of a precursor.

A representative procedure for synthesizing this compound is the reaction of a vanillin derivative where the 3-hydroxy group is protected, or more directly, by reacting a suitable precursor with a propylating agent. A general synthesis involves the etherification of the phenolic hydroxyl group of a precursor like 3,4-dihydroxybenzaldehyde.

One described method involves the reaction of propyl alcohol with vanillin in the presence of a strong acid catalyst. thegoodscentscompany.com A more controlled and higher-yielding approach uses the Williamson ether synthesis pathway. thegoodscentscompany.com This typically involves:

Deprotonation : A base, such as sodium hydride, is used to deprotonate the phenolic hydroxyl group of the starting material (e.g., a protected 3-hydroxy-4-hydroxybenzaldehyde) to form the more nucleophilic phenoxide anion. thegoodscentscompany.com

Nucleophilic Attack : The phenoxide then reacts with an alkylating agent, such as propyl bromide, via an SN2 reaction to form the ether linkage. thegoodscentscompany.com

Purification : The final product is then purified, often through recrystallization from a solvent like ethanol, to remove impurities and unreacted starting materials. thegoodscentscompany.com Advanced purification can involve the formation of a bisulfite adduct to selectively separate the aldehyde. thegoodscentscompany.com

Table 2: Example Laboratory Synthesis Scheme

| Step | Description | Reactants/Reagents | Purpose |

| 1 | Starting Material | 3,4-Dihydroxybenzaldehyde | Precursor molecule |

| 2 | Etherification | Propyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | To form the propoxy ether linkage via Williamson synthesis |

| 3 | Workup & Purification | Water, Organic Solvent (for extraction), Recrystallization | To isolate and purify the final product |

This table represents a generalized synthetic route.

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of analogues and derivatives of this compound is crucial for chemical and pharmaceutical research, allowing for the fine-tuning of molecular properties. These syntheses often start from commercially available substituted benzaldehydes like 3-hydroxybenzaldehyde (B18108) or 4-hydroxybenzaldehyde. chemicalbook.com

For example, an analogue such as 3-propoxybenzaldehyde can be synthesized by reacting 3-hydroxybenzaldehyde with 1-bromopropane (B46711) in the presence of potassium carbonate in a solvent like DMF. chemicalbook.com This straightforward Williamson ether synthesis yields the desired propoxy derivative. chemicalbook.com

Derivatives can also be created by modifying the aldehyde or hydroxyl functional groups. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The hydroxyl group can be esterified. Another strategy involves using the hydroxybenzaldehyde core to build more complex structures. For example, chloroacetamide derivatives can be reacted with p-hydroxybenzaldehyde via the Williamson reaction to form new ether-linked acetamides, which can then be converted into Schiff bases.

Table 3: Examples of Synthesized Analogues/Derivatives

| Compound Name | Starting Material(s) | Key Reaction Type |

| 3-Propoxybenzaldehyde | 3-Hydroxybenzaldehyde, 1-Bromopropane | Williamson Ether Synthesis |

| 2-(4-formyl phenoxy)-N-aryl acetamide | p-Hydroxybenzaldehyde, N-aryl-2-chloroacetamide | Williamson Ether Synthesis |

| Ethyl Vanillin (4-Hydroxy-3-ethoxybenzaldehyde) | Guethol | Vilsmeier-Haack or similar formylation |

Strategies for Structural Diversification via Aromatic Ether Modification

A primary method for synthesizing this compound involves the selective alkylation of a dihydroxy precursor, typically 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The Williamson ether synthesis is a common approach for this transformation. In this reaction, a propyl group is introduced by reacting the precursor with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

The key challenge in this synthesis is achieving regioselectivity, as protocatechualdehyde has two hydroxyl groups at the C3 and C4 positions. The C4-hydroxyl group is generally more acidic and sterically accessible, making it more reactive towards alkylation under controlled conditions. The choice of base (e.g., potassium carbonate, sodium hydroxide) and reaction solvent can be optimized to favor the formation of the 4-propoxy ether, leaving the C3-hydroxyl group free.

Table 1: Typical Reagents for Aromatic Ether Modification

| Component | Function | Example |

|---|---|---|

| Dihydroxy Precursor | Starting material | 3,4-Dihydroxybenzaldehyde |

| Alkylating Agent | Source of the propoxy group | 1-Bromopropane |

| Base | Deprotonates the hydroxyl group | Potassium Carbonate (K₂CO₃) |

Another strategy for structural diversification involves the derivatization of the aldehyde group itself, followed by modifications to the ether linkage. For example, an azo linkage can be introduced to a related precursor like 2-hydroxybenzaldehyde, which is then benzylated to modify the ether group before further reactions. researchgate.net

Preparation of Ester Analogues (e.g., Methyl 3-Hydroxy-4-propoxybenzoate)

Ester analogues of this compound are typically synthesized from the corresponding carboxylic acid, 3-hydroxy-4-propoxybenzoic acid. The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents. The subsequent esterification is commonly achieved through the Fischer esterification method.

This process involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol to produce the methyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). cabidigitallibrary.org The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation with a solvent like toluene. cabidigitallibrary.org The general principle is well-established for related compounds like p-hydroxybenzoic acid, where its esterification with methanol yields methylparaben. fao.org The crude ester product is often purified by crystallization after neutralization and washing steps.

Table 2: Reaction Components for Fischer Esterification

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Substrate | 3-Hydroxy-4-propoxybenzoic acid |

| Alcohol | Esterifying agent | Methanol |

| Catalyst | Accelerates the reaction | Concentrated Sulfuric Acid (H₂SO₄) |

Formation of Oxime Derivatives

Oxime derivatives are readily formed through the condensation reaction of this compound with a hydroxylamine (B1172632) derivative. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N oxime bond.

Typically, the aldehyde is dissolved in a suitable solvent like methanol or ethanol, and an aqueous solution of hydroxylamine hydrochloride is added. mdpi.com The reaction is often stirred at room temperature until completion. mdpi.com The formation of oximes from substituted benzaldehydes is a general and high-yielding reaction. For instance, various polyhydroxybenzaldehydes can be converted to their corresponding O-benzyl oximes using this standard procedure. mdpi.com Similarly, p-hydroxybenzaldehyde can be converted to its oxime, which can then be used as a monomer for polymer synthesis. researchgate.net

Table 3: Synthesis of this compound Oxime

| Component | Role | Example |

|---|---|---|

| Aldehyde | Substrate | This compound |

| Reagent | Forms the oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) |

| Solvent | Reaction medium | Methanol, Ethanol |

Synthesis of Pyrazolidinedione Derivatives Utilizing Related Benzaldehyde Precursors

Benzaldehyde precursors are valuable starting materials for synthesizing various heterocyclic compounds, including pyrazolone (B3327878) and pyrazolidinedione derivatives. These syntheses often rely on condensation reactions where the aldehyde reacts with a compound containing an active methylene group.

A common method is the Knoevenagel condensation between an aromatic aldehyde, such as this compound, and a pyrazolone derivative like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. mdpi.com This reaction leads to the formation of 4-arylidenepyrazolone structures. The reaction can be performed under various conditions, sometimes uncatalyzed or catalyzed by agents like L-proline or ferric chloride, in solvents ranging from protic (ethanol) to aprotic (THF). mdpi.com

In a related multi-step approach, substituted acetophenones are first condensed with hydrazides to form hydrazones. These intermediates are then cyclized using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) to yield 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, demonstrating another route from a ketone precursor that mirrors aldehyde reactivity in cyclization reactions. semanticscholar.org Similarly, chalcones, which are synthesized from the condensation of benzaldehydes and acetophenones, can be reacted with phenylhydrazine (B124118) to produce pyrazoline derivatives. researchgate.net

Table 4: General Components for Pyrazolone Synthesis via Knoevenagel Condensation

| Component | Role | Example |

|---|---|---|

| Aldehyde Precursor | Electrophile | This compound |

| Active Methylene Compound | Nucleophile | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

| Catalyst (optional) | Accelerates condensation | L-Proline, Sodium Acetate |

Spectroscopic and Structural Elucidation of 3 Hydroxy 4 Propoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 3-Hydroxy-4-propoxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the phenolic hydroxyl proton, and the protons of the propoxy group. The electron-donating propoxy group and the electron-withdrawing aldehyde group, along with the hydroxyl group, will influence the chemical shifts of the aromatic protons.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal is also expected to be a singlet, with a chemical shift that can vary but is generally found in the mid-range of the spectrum.

The aromatic region will display signals for three protons on the benzene (B151609) ring. Based on the substitution pattern (at positions 1, 3, and 4), these protons are chemically distinct and will likely appear as a set of coupled multiplets. The proton at position 2 (ortho to the aldehyde and meta to the hydroxyl) would be a doublet, the proton at position 5 (ortho to the propoxy and meta to the aldehyde) would also be a doublet, and the proton at position 6 (ortho to both the aldehyde and propoxy groups) would appear as a doublet of doublets.

The propoxy group protons will present as three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) group bonded to the aromatic ring's oxygen atom.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.80 | s | Aldehyde proton (CHO) |

| ~7.40 | d | Aromatic H |

| ~7.35 | dd | Aromatic H |

| ~6.95 | d | Aromatic H |

| ~5.50 | s | Hydroxyl proton (OH) |

| ~4.05 | t | O-CH₂-CH₂-CH₃ |

| ~1.85 | m | O-CH₂-CH₂-CH₃ |

| ~1.05 | t | O-CH₂-CH₂-CH₃ |

Note: Predicted values are based on analysis of similar compounds. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbons directly attached to the oxygen atoms (C-3 and C-4) will be shifted further downfield compared to the other aromatic carbons due to the electronegativity of oxygen. The remaining aromatic carbons will have shifts influenced by the electronic effects of the substituents. The carbon of the propoxy group attached to the ring oxygen (O-CH₂) will appear in the range of 60-70 ppm, while the other two aliphatic carbons will be found further upfield.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~191.0 | C=O (Aldehyde) |

| ~152.0 | Aromatic C-O (C-4) |

| ~146.0 | Aromatic C-OH (C-3) |

| ~130.0 | Aromatic C-CHO (C-1) |

| ~125.0 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~112.0 | Aromatic C-H |

| ~70.0 | O-CH₂-CH₂-CH₃ |

| ~22.0 | O-CH₂-CH₂-CH₃ |

| ~10.0 | O-CH₂-CH₂-CH₃ |

Note: Predicted values are based on analysis of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₂O₃, which corresponds to a monoisotopic mass of approximately 180.07864 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180.

The fragmentation pattern of this compound is expected to be influenced by the functional groups present. Common fragmentation pathways for substituted benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) or the loss of the formyl group ([M-CHO]⁺). A significant fragmentation pathway would likely involve the propoxy chain. Cleavage of the propyl group (loss of C₃H₇) would result in a fragment ion at m/z 137. Another prominent fragmentation could be the loss of propene (C₃H₆) via a McLafferty-type rearrangement, leading to a fragment at m/z 138. Subsequent loss of carbon monoxide (CO) from the benzaldehyde-derived fragments is also a common occurrence. For instance, the molecular ion could lose CO to give a fragment at m/z 152.

Predicted mass spectrometry data from computational models show expected adducts in electrospray ionization (ESI), such as [M+H]⁺ at m/z 181.08592 and [M+Na]⁺ at m/z 203.06786. uni.lu

Predicted Key Mass Fragments for this compound (EI)

| m/z | Proposed Fragment | Identity |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 179 | [C₁₀H₁₁O₃]⁺ | [M-H]⁺ |

| 151 | [C₉H₇O₃]⁺ | [M-CHO]⁺ |

| 138 | [C₇H₆O₃]⁺˙ | [M - C₃H₆]⁺˙ (Loss of propene) |

| 137 | [C₇H₅O₃]⁺ | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 121 | [C₇H₅O₂]⁺ | Fragment from loss of propoxy group |

Note: These are predicted fragmentation patterns based on the structure and data from analogous compounds.

Biological and Pharmacological Research on 3 Hydroxy 4 Propoxybenzaldehyde

Investigation as an Influenza Virus Neuraminidase Inhibitor

Research into a series of aromatic ether analogues has identified 3-Hydroxy-4-propoxybenzaldehyde as a compound with notable inhibitory activity against the influenza H1N1 virus neuraminidase. nih.gov These findings have paved the way for a deeper understanding of its potential as an antiviral agent.

Assessment of Inhibitory Potency against H1N1 Neuraminidase

In a study evaluating 32 different aromatic ether derivatives, this compound, designated as compound 11, demonstrated inhibitory effects on the neuraminidase of the pandemic influenza H1N1 virus (A/Guangdong/03/2009). nih.gov While most of the synthesized derivatives showed an inhibitory rate between 15% and 59% at a concentration of 50 μM, a direct comparison highlights the structure-dependent nature of this activity. nih.gov

For instance, a closely related compound, 3-(allyloxy)-4-hydroxybenzaldehyde (B1368985) (compound 15), exhibited the most potent inhibitory activity within the tested series. nih.gov Its half-maximal inhibitory concentration (IC₅₀) values were recorded at 26.96 μM against A/GuangdongSB/01/2009 (H1N1), 27.73 μM against A/Guangdong/03/2009 (H1N1), and 25.13 μM against A/Guangdong/05/2009 (H1N1). nih.gov This potency was notably stronger than that of benzoic acid derivatives, which typically show inhibition at the millimolar (mM) level. nih.gov

Table 1: Inhibitory Potency of Selected Benzaldehyde (B42025) Derivatives against H1N1 Neuraminidase

| Compound | Derivative Name | H1N1 Strain | IC₅₀ (μM) |

|---|---|---|---|

| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | A/GuangdongSB/01/2009 | 26.96 nih.gov |

| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | A/Guangdong/03/2009 | 27.73 nih.gov |

| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | A/Guangdong/05/2009 | 25.13 nih.gov |

Data sourced from studies on synthetic derivatives of a natural product from marine fungi. nih.gov

Structure-Activity Relationship (SAR) Analysis of Neuraminidase Inhibitory Activity

The investigation into this class of non-nitrogenous aromatic ether neuraminidase inhibitors has emphasized the critical role of their molecular structure in determining their inhibitory effectiveness. nih.gov Structure-activity relationship (SAR) analysis of the 32 synthesized analogues revealed several key insights.

A crucial finding was that the presence of substitutions on the 3- and 4-hydroxyl groups tended to decrease the inhibitory activity. nih.gov This suggests that free hydroxyl groups at these positions are beneficial for the compound's interaction with the neuraminidase enzyme. Furthermore, a comparison between compounds highlighted that a hydroxyl group at the C-4 position could enhance the inhibitory activity. nih.gov

The nature of the ether group also played a role. For the series of compounds that included this compound, it appeared that smaller substituent groups on the ether linkage were more favorable for activity. nih.gov For example, an allyl ether was found to be more effective than isopentyl, propyl, propargyl, and isopentene ethers. nih.gov

Identification of Key Structural Features for Bioactivity (e.g., Aryl Aldehyde, Unsubstituted Hydroxyl)

The SAR analysis pinpointed two structural features as being particularly important for the neuraminidase inhibitory activities of this class of compounds: the aryl aldehyde group and an unsubstituted hydroxyl group. nih.gov The presence of the aldehyde functional group on the benzene (B151609) ring is a recurring feature among the more active compounds in the series. Similarly, the presence of a free, unsubstituted hydroxyl group was consistently associated with higher inhibitory potency. nih.gov

Mechanistic Exploration of Enzymatic Inhibition

To understand the observed inhibitory activity, molecular docking studies were performed to visualize the potential interactions between the inhibitor and the active site of the neuraminidase enzyme.

Postulated Mechanisms of Action at the Molecular Level

Molecular docking studies of the most potent compound in the series, 3-(allyloxy)-4-hydroxybenzaldehyde (compound 15), provided a plausible explanation for its inhibitory action, which can be extrapolated to understand the mechanism of this compound. nih.gov

The proposed mechanism involves key interactions with amino acid residues within the enzyme's active site. The aldehyde group of the inhibitor is believed to form strong charge-charge interactions with the arginine residues Arg118, Arg292, and Arg371. nih.gov These interactions would anchor the inhibitor within the active site.

Furthermore, the hydroxyl group at the C-4 position is thought to engage in favorable electrostatic interactions with the aspartic acid residue Asp151. nih.gov Concurrently, the ether chain, such as the propoxy group in this compound, is positioned to fit into a hydrophobic region of the active site formed by the amino acid residues Trp178 and Ile222, as well as the side chain of Arg224. nih.gov These combined interactions effectively block the active site of the neuraminidase, preventing it from cleaving sialic acid residues and thus inhibiting the release of new virus particles from infected host cells. wikipedia.orgyoutube.com

Computational and Theoretical Investigations of 3 Hydroxy 4 Propoxybenzaldehyde

Application of Computational Chemistry in Structure-Activity Relationship Studies

Computational chemistry is a important tool in establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical activity. For substituted benzaldehydes like 3-Hydroxy-4-propoxybenzaldehyde, these studies can predict properties and guide the design of new molecules with desired functions.

Quantitative Structure-Property Relationship (QSPR) models, for instance, have been developed for a range of substituted benzaldehydes. These models use calculated electronic and steric descriptors to predict properties such as NMR chemical shifts. researchgate.net The position and nature of substituents on the benzaldehyde (B42025) ring, such as the hydroxyl and propoxy groups in this compound, significantly influence the electronic environment of the molecule, which in turn affects its reactivity and interaction with other molecules. The antioxidant activity of phenolic compounds, a class to which this compound belongs, is closely linked to their molecular structure, including the substitution on the aromatic ring. researchgate.net SAR studies on natural hydroxybenzaldehydes have shown that the antioxidant capacity can be effectively evaluated through various in vitro assays, providing evidence of the potency of these natural constituents. researchgate.net

The basicity of substituted benzaldehydes, another key chemical property, has been determined using spectrophotometric methods in strong acid media. cdnsciencepub.com Such studies have revealed that a good correlation exists between the pKa of the protonated aldehyde and the electronic properties of the substituents. cdnsciencepub.com These findings are foundational for understanding the potential reaction mechanisms and a molecule's behavior in different chemical environments.

While specific QSPR models for this compound are not extensively documented in publicly available literature, the established methodologies for similar compounds provide a robust framework for its theoretical evaluation. By calculating descriptors such as electrostatic potential, molecular orbital energies (HOMO and LUMO), and various steric parameters, it is possible to predict its relative activity in different contexts.

Table 1: Examples of Descriptors Used in QSPR Studies of Substituted Benzaldehydes

| Descriptor Type | Specific Descriptor Examples | Relevance to this compound |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges, HOMO/LUMO energies | The hydroxyl and propoxy groups have distinct electronic effects that will influence the molecule's reactivity and interaction potential. |

| Steric | Molar refractivity, van der Waals volume, Surface area | The size and shape of the propoxy group will affect how the molecule fits into an enzyme's active site or interacts with other molecules. |

| Topological | Connectivity indices, Wiener index | These descriptors relate to the molecule's overall shape and branching, which can be correlated with various activities. |

Molecular Docking Simulations to Elucidate Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. science.gov It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, mode of interaction, and can help in identifying key amino acid residues involved in the binding.

In another relevant study, various substituted benzaldehydes were investigated for their inhibitory activity on tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.net Molecular docking simulations in such studies help to visualize how the aldehyde and its substituents fit into the enzyme's active site, explaining the basis of their inhibitory or non-inhibitory actions.

A hypothetical molecular docking simulation of this compound with a target enzyme would involve preparing the 3D structures of both the ligand and the enzyme and then using a docking algorithm to explore possible binding poses. The results are typically ranked based on a scoring function that estimates the binding energy.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Type of Interaction | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl group (-OH), Aldehyde group (-CHO) | Asp, Glu, Ser, Thr, His, Asn, Gln |

| Hydrophobic Interactions | Propoxy group (-OCH₂CH₂CH₃), Benzene (B151609) ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| π-π Stacking | Benzene ring | Phe, Tyr, Trp, His |

| π-Cation Interactions | Benzene ring | Lys, Arg |

The insights gained from such simulations are instrumental in the field of drug discovery and design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. For this compound, these computational approaches hold the key to unlocking its potential applications in medicinal chemistry and materials science.

Research Applications and Utility of 3 Hydroxy 4 Propoxybenzaldehyde

Role as a Synthetic Building Block in Organic Chemistry

3-Hydroxy-4-propoxybenzaldehyde serves as a versatile intermediate in organic synthesis, with its reactivity dominated by the functional groups attached to the aromatic ring. The presence of the aldehyde, hydroxyl, and propoxy groups allows for a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecules.

The aldehyde functional group is a primary site for nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. This reactivity allows for the synthesis of a wide array of secondary alcohols and other derivatives. Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, expanding the range of possible synthetic targets.

The phenolic hydroxyl group and the propoxy ether group also play crucial roles in the molecule's reactivity. The hydroxyl group can undergo esterification and etherification reactions. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions on the ring. The chemical environment of this compound suggests it can undergo reactions typical of substituted benzaldehydes. A related compound, 3-(Hydroxymethyl)-4-propoxybenzaldehyde, is recognized as a key intermediate in the synthesis of various chemical entities, including dyes, fragrances, and agrochemicals, underscoring the synthetic utility of this structural motif. chemimpex.com

The reactivity of the core structure is further exemplified by the isomer 4-Hydroxy-3-propoxybenzaldehyde (B1300968), which undergoes a range of chemical transformations. smolecule.com These reactions, which are also applicable to this compound due to the shared functional groups, are summarized in the table below.

| Reaction Type | Description | Potential Product Functional Group |

| Nucleophilic Addition | The aldehyde group reacts with nucleophiles (e.g., Grignard reagents, organolithium reagents). | Secondary Alcohol |

| Oxidation | The aldehyde group is converted to a carboxylic acid using oxidizing agents. | Carboxylic Acid |

| Reduction | The aldehyde group is reduced to a hydroxyl group. | Primary Alcohol |

| Esterification | The hydroxyl group reacts with a carboxylic acid or its derivative. | Ester |

| Williamson Ether Synthesis | The hydroxyl group is deprotonated and reacts with an alkyl halide to form a new ether linkage. | Ether |

| Electrophilic Aromatic Substitution | The aromatic ring reacts with an electrophile, with the hydroxyl and propoxy groups directing the position of substitution. | Substituted Benzene (B151609) Ring |

This table illustrates the potential chemical transformations of this compound based on the reactivity of its functional groups.

Contributions to Medicinal Chemistry Research through Analogue Synthesis and Evaluation

In the realm of medicinal chemistry, this compound is emerging as a compound of interest and a valuable scaffold for the synthesis of biologically active analogues. Its structural features allow for modifications that can be explored to optimize therapeutic properties.

Research has identified this compound as a metabolically stable inhibitor of the enzyme phenylalanine 4-hydroxylase. biosynth.com The inhibition of this enzyme can impact the production of certain phenolic compounds. Notably, the compound has demonstrated potent activity against human leukemia cells in vitro. biosynth.com It is suggested that its mechanism may involve the inhibition of DNA synthesis in tumor cells. biosynth.com

The utility of benzaldehyde (B42025) derivatives with similar substitution patterns in medicinal chemistry is well-documented. For instance, the structurally related 3-Hydroxy-4-methoxybenzaldehyde has been employed as a starting material in the synthesis of a series of dihydropyranoindoles. nih.gov These synthesized analogues were subsequently evaluated for their potential as anticancer agents, demonstrating the role of this class of aldehydes in generating novel compounds for biological screening. nih.gov The synthesis of these complex heterocyclic systems highlights how the aldehyde and hydroxyl functionalities of the starting material can be strategically utilized to build intricate molecular architectures with potential therapeutic applications.

Future Directions in 3 Hydroxy 4 Propoxybenzaldehyde Research

Development of Advanced Synthetic Methodologies

The future of 3-Hydroxy-4-propoxybenzaldehyde research is intrinsically linked to the development of more sophisticated and efficient synthetic strategies. While current methods for producing benzaldehyde (B42025) derivatives are established, the focus is shifting towards methodologies that are not only high-yielding but also environmentally benign and economically viable.

Future synthetic approaches will likely concentrate on:

Green Chemistry Principles: The use of greener solvents, catalysts, and reaction conditions will be a priority. This includes exploring enzymatic catalysis and solid-phase synthesis to minimize waste and hazardous byproducts.

Stereoselective Synthesis: For creating derivatives of this compound with specific three-dimensional arrangements, the development of stereoselective synthetic routes is crucial. This is particularly important for enhancing the compound's interaction with specific biological targets. The stereoselective synthesis of related compounds, such as the anticancer drug (Z)-combretastatin A-4 from 3-Hydroxy-4-methoxybenzaldehyde, highlights the importance of such methodologies. sigmaaldrich.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and consistent production.

Novel Catalytic Systems: Research into new catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, could provide highly active and selective options for the synthesis of this and related aromatic aldehydes.

Broadening the Spectrum of Biological Targets for Investigation

While the inhibitory effect of this compound on phenylalanine 4-hydroxylase is a key finding, future research will aim to uncover a wider range of biological activities. biosynth.com The structural similarities to other biologically active benzaldehydes suggest a rich field for investigation.

Potential new areas of biological inquiry include:

Anticancer Properties: Derivatives of structurally similar compounds, such as 4-Hydroxy-3-propoxybenzaldehyde (B1300968), have shown potential anti-cancer effects by inducing apoptosis and preventing tumor cell invasion. smolecule.com Future studies on this compound could explore its efficacy against various cancer cell lines.

Anti-inflammatory and Antimicrobial Effects: The anti-inflammatory and antimicrobial properties observed in related benzaldehyde derivatives warrant investigation into whether this compound exhibits similar activities. smolecule.com This could open doors for its use in treating inflammatory conditions and infectious diseases.

Enzyme Inhibition: Beyond phenylalanine 4-hydroxylase, exploring the inhibitory potential of this compound against other enzymes is a promising avenue. For instance, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide have been identified as novel histone deacetylase inhibitors, suggesting that related structures could have similar targets. nih.gov

Enhanced Application of Computational Techniques for Predictive Studies

Computational chemistry and bioinformatics are set to play a pivotal role in accelerating research on this compound. These in silico methods can predict the compound's properties and guide experimental work, saving time and resources.

Future applications of computational techniques will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of this compound derivatives based on their chemical structure. This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and testing.

Molecular Docking: These simulations can predict the binding affinity and interaction of this compound with various biological targets, such as enzymes and receptors. This can provide insights into its mechanism of action and help in the design of more potent analogs.

Pharmacokinetic and Toxicity Prediction: Computational models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This information is crucial for the early stages of drug discovery and development. Publicly available data from sources like PubChem can be utilized to build and validate these predictive models. uni.lu

Integration into Interdisciplinary Research Frameworks

The full potential of this compound will be realized through its integration into broader, interdisciplinary research programs. Its unique chemical properties make it a versatile molecule with applications beyond pharmacology.

Future interdisciplinary applications could include:

Q & A

Q. Q1: What are the optimal synthetic routes for 3-Hydroxy-4-propoxybenzaldehyde, and how can intermediates be characterized?

Methodology :

- Reimer-Tiemann Reaction Adaptation : Substitute phenol with this compound precursors (e.g., guaiacol derivatives) under alkaline conditions with chloroform. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography .

- Retrosynthetic Planning : Use AI-driven platforms (e.g., Pistachio or Reaxys databases) to identify feasible pathways, prioritizing one-step synthesis from commercially available aldehydes and propoxylating agents .

- Characterization : Confirm structure via -NMR (look for aldehyde proton at δ 9.8–10.2 ppm and propoxy group protons at δ 1.0–1.5 ppm) and FT-IR (stretching bands at ~1680 cm for aldehyde C=O) .

Stability and Reactivity

Q. Q2: How does the propoxy group influence the stability of this compound under varying pH and temperature conditions?

Methodology :

- pH Stability Assays : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (absorbance at 270–300 nm). Compare with analogs like 3-Hydroxy-4-methoxybenzaldehyde to assess propoxy’s steric/electronic effects .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >179°C based on methoxy analogs) and identify degradation products via GC-MS .

Solubility and Solvent Compatibility

Q. Q3: What solvents are optimal for dissolving this compound in catalytic reactions?

Methodology :

- Solubility Screening : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (ethanol, methanol), and water. Note low aqueous solubility (predicted <8.45 mg/mL at 25°C, extrapolated from 4-hydroxybenzaldehyde data) .

- Co-solvent Systems : Use ethanol-water mixtures (e.g., 70:30 v/v) to enhance solubility while maintaining reactivity in cross-coupling reactions .

Advanced Reaction Mechanisms

Q. Q4: How does the propoxy substituent affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. Compare with 4-propoxy analogs to identify activating/deactivating effects .

- Kinetic Studies : Monitor reaction rates with amines or thiols under controlled conditions (e.g., 60°C in DMF) via HPLC, correlating with Hammett σ values .

Contradictory Data Resolution

Q. Q5: How to reconcile conflicting reports on the antioxidant activity of this compound derivatives?

Methodology :

- Meta-Analysis : Aggregate data from DPPH and ABTS assays, normalizing for substituent effects (e.g., para-propoxy vs. meta-hydroxy groups) .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., 3-Hydroxy-4-ethoxybenzaldehyde) to isolate propoxy’s contribution to radical scavenging .

Analytical Method Development

Q. Q6: What advanced techniques validate the purity of this compound in pharmaceutical intermediates?

Methodology :

- HPLC-DAD/MS : Use C18 columns with mobile phases (acetonitrile:0.1% formic acid) to detect impurities at ppm levels. Compare retention times with NIST reference spectra .

- X-ray Crystallography : Resolve crystal structure to confirm intramolecular hydrogen bonding (O-H···O between hydroxy and aldehyde groups) .

Computational Toxicology

Q. Q7: How to predict the environmental toxicity of this compound?

Methodology :

- QSAR Models : Use EPA’s EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Cross-validate with zebrafish embryo assays .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to assess bioaccumulation potential .

Stability in Formulations

Q. Q8: What excipients stabilize this compound in topical formulations?

Methodology :

- Accelerated Stability Testing : Store formulations (creams/gels) at 40°C/75% RH for 6 months. Quantify degradation via UPLC and identify stabilizers (e.g., ascorbic acid or EDTA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.